molecular formula C6H8N4O B008946 6-Methylpyrazine-2-carbohydrazide CAS No. 105426-65-1

6-Methylpyrazine-2-carbohydrazide

Cat. No.: B008946
CAS No.: 105426-65-1
M. Wt: 152.15 g/mol
InChI Key: OKELGYGLVSEMRW-UHFFFAOYSA-N
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Description

6-Methylpyrazine-2-carbohydrazide is a chemical compound belonging to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

6-Methylpyrazine-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 6-Methylpyrazine-2-carbohydrazide is not mentioned in the sources, it’s worth noting that pyrazine derivatives can be used in supramolecular assemblies due to their efficient hydrogen bonding, protonation, and complexation properties .

Safety and Hazards

Carbohydrazide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylpyrazine-2-carbohydrazide can be synthesized by refluxing its methyl ester with hydrazine hydrate in methanol . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves the use of commercially available starting materials and standard laboratory techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Methylpyrazine-2-carbohydrazide stands out due to its unique combination of chemical reactivity and biological activities. The presence of the methyl group enhances its stability and makes it a valuable compound for various applications .

Properties

IUPAC Name

6-methylpyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKELGYGLVSEMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544084
Record name 6-Methylpyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105426-65-1
Record name 6-Methylpyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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